molecular formula C17H14N4O B2577235 3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzonitrile CAS No. 1903608-51-4

3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzonitrile

Cat. No.: B2577235
CAS No.: 1903608-51-4
M. Wt: 290.326
InChI Key: OBWZCSJQFUKWHP-UHFFFAOYSA-N
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Description

3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C17H14N4O and its molecular weight is 290.326. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzonitrile typically involves the condensation of a substituted benzaldehyde with an amine derivative under controlled conditions. This process requires specific catalysts and temperature conditions to facilitate the formation of the carbonyl and nitrile groups.

  • Industrial Production Methods: Industrially, the production of this compound can be optimized through continuous flow techniques, allowing for enhanced reaction control and higher yields. Utilizing advanced catalytic systems and automated synthesis equipment ensures consistency and scalability.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: The compound can undergo oxidation reactions where the epimine ring is modified, often leading to the formation of oxime derivatives.

    • Reduction: It can be reduced under specific conditions to break down the nitrile group, forming primary amines.

    • Substitution: Nucleophilic and electrophilic substitutions are common, where functional groups on the benzene ring are replaced with other substituents.

  • Common Reagents and Conditions

    • Oxidation Reagents: Potassium permanganate, hydrogen peroxide.

    • Reduction Reagents: Lithium aluminum hydride, hydrogen gas over palladium catalyst.

    • Substitution Reagents: Halogens, sulfuric acid, nitric acid.

  • Major Products Formed: The major products formed from these reactions include oxime derivatives, primary amines, and various substituted benzene compounds depending on the reaction pathway.

Scientific Research Applications

  • Chemistry: The unique structure of this compound makes it a valuable intermediate in organic synthesis. It is often used as a building block for more complex molecules in pharmaceutical research.

  • Biology: Its interactions with biological molecules are of significant interest, especially concerning its potential binding with enzymes and receptors.

  • Medicine: There is ongoing research into its potential as a therapeutic agent, particularly its role in novel drug formulations targeting neurological pathways.

  • Industry: The compound is utilized in the development of specialty chemicals and advanced materials, contributing to innovations in polymers and coatings.

Mechanism of Action: The mechanism by which 3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzonitrile exerts its effects involves binding to specific molecular targets. The compound interacts with receptors and enzymes, influencing various biological pathways. Its structure allows it to mimic or inhibit natural substrates, thereby modulating biochemical reactions.

Comparison with Similar Compounds

  • Comparison with Other Compounds

    • Structural Analogues: Compounds like benzonitrile derivatives and epimine-containing molecules offer similarities but differ in their functional group arrangements and resultant reactivity.

    • Functional Analogues: Other heterocyclic compounds, like pyrimidine and purine derivatives, share similar biological activities but differ in their pharmacokinetic properties.

  • List of Similar Compounds

    • Benzonitrile

    • Pyrimidine derivatives

    • Epimine analogues

Properties

IUPAC Name

3-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c18-8-11-2-1-3-12(6-11)17(22)21-13-4-5-16(21)14-9-19-10-20-15(14)7-13/h1-3,6,9-10,13,16H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWZCSJQFUKWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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